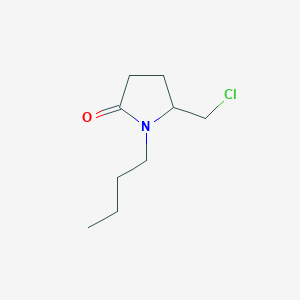

1-Butyl-5-(chloromethyl)pyrrolidin-2-one

Description

1-Butyl-5-(chloromethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam ring) substituted with a butyl group at position 1 and a chloromethyl group at position 4. The chloromethyl group enhances reactivity, enabling alkylation or cross-coupling reactions, while the butyl chain may improve lipophilicity.

Properties

CAS No. |

647027-84-7 |

|---|---|

Molecular Formula |

C9H16ClNO |

Molecular Weight |

189.68 g/mol |

IUPAC Name |

1-butyl-5-(chloromethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H16ClNO/c1-2-3-6-11-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3 |

InChI Key |

XHFZGFGUWDJHIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(CCC1=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrolidin-2-one with chloromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the chloromethylation process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

1-Butyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the butyl group is oxidized to form corresponding oxidized products.

Reduction Reactions: Reduction of the pyrrolidinone ring can lead to the formation of pyrrolidine derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Pyrrolidinone derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-butyl-5-(chloromethyl)pyrrolidin-2-one with three compounds from the evidence: 5-Chloropyrimidin-2(1H)-one hydrochloride , 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine , and Bis(Chloromethyl)Ether (BCME) .

Table 1: Structural and Physicochemical Properties

Key Comparisons:

Structural Features: Heterocyclic Core: The target compound’s pyrrolidin-2-one differs from the pyrimidinone (six-membered ring) in 5-chloropyrimidin-2(1H)-one hydrochloride and the fused pyrrolopyridine in 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. These variations influence electronic properties and ring strain. Substituent Effects: The chloromethyl group in the target compound contrasts with the bromo and chloro substituents in the pyrrolopyridine derivative. Bromine’s larger atomic radius may increase steric hindrance compared to chlorine.

Reactivity and Applications: Alkylation Potential: The chloromethyl group in 1-butyl-5-(chloromethyl)pyrrolidin-2-one resembles BCME’s chloromethyl ether moiety, a known alkylating agent. However, the lactam ring’s electron-withdrawing nature may moderate reactivity compared to BCME’s highly labile ether linkage. Pharmaceutical Relevance: The pyrrolo[2,3-b]pyridine scaffold (as in A698638) is prevalent in kinase inhibitors, suggesting that the target compound’s pyrrolidinone core could serve similar roles if functionalized appropriately.

Toxicity Considerations: BCME’s extreme carcinogenicity underscores the risks associated with chloromethyl groups. The target compound’s lactam ring may mitigate such effects by stabilizing the molecule, but this remains speculative without direct toxicological data.

Biological Activity

1-Butyl-5-(chloromethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its interactions with biological targets, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

1-Butyl-5-(chloromethyl)pyrrolidin-2-one has the molecular formula C₉H₁₄ClN and a molecular weight of approximately 189.68 g/mol. The structure consists of a pyrrolidinone ring with a butyl group at the 1-position and a chloromethyl group at the 5-position. This configuration enhances its reactivity, particularly through the chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins.

| Feature | Details |

|---|---|

| Molecular Formula | C₉H₁₄ClN |

| Molecular Weight | 189.68 g/mol |

| Functional Groups | Butyl, Chloromethyl |

| Ring Structure | Pyrrolidinone |

The biological activity of 1-butyl-5-(chloromethyl)pyrrolidin-2-one is primarily attributed to its ability to interact with various biological targets. The chloromethyl group plays a crucial role in forming covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition or modulation of enzymatic activities. This property is particularly valuable for designing inhibitors that can influence specific biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation : The chloromethyl group reacts with nucleophiles in proteins, altering their function.

- Enhanced Binding Affinity : The pyrrolidinone moiety increases binding affinity to hydrophobic pockets in proteins, which is essential for drug design.

Biological Activity and Applications

Research indicates that 1-butyl-5-(chloromethyl)pyrrolidin-2-one exhibits various biological activities, making it a candidate for further investigation in drug development.

Potential Applications:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be useful in treating diseases where these enzymes play a critical role.

- Medicinal Chemistry : Its unique structure allows for modifications that could lead to the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological effects of 1-butyl-5-(chloromethyl)pyrrolidin-2-one:

- Inhibition Studies : Research has demonstrated that compounds similar to 1-butyl-5-(chloromethyl)pyrrolidin-2-one can inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Structural Analogues : Comparative studies with structurally similar compounds have shown variations in biological activity based on substituents. For instance, compounds like 1-benzyl-4-(chloromethyl)pyrrolidin-2-one exhibited altered activity due to steric effects from the benzyl group.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the chloromethyl group can significantly influence the compound's reactivity and interaction with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.